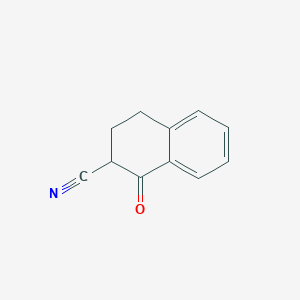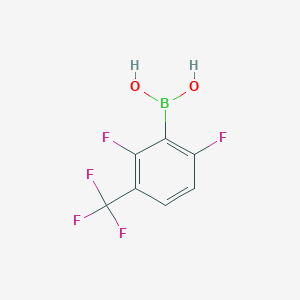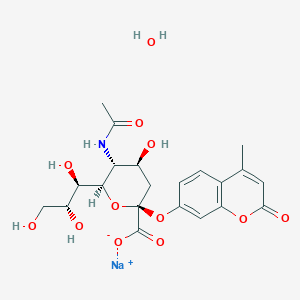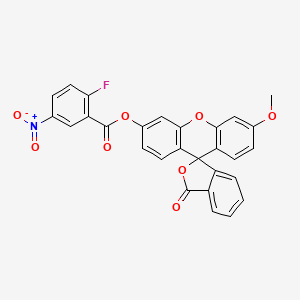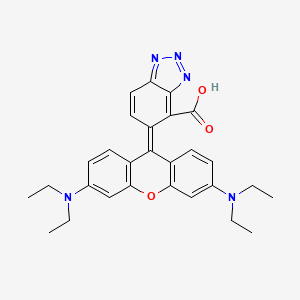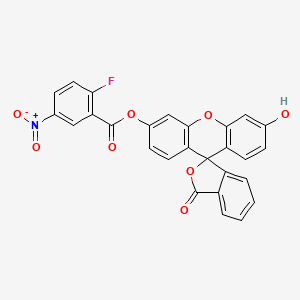
Dihydroxy-MEID, min. 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolic Disorders and Diabetes Management
A study on Emodin, a natural product containing dihydroxy motifs similar to Dihydroxy-MEID, demonstrated its potential in inhibiting 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1). This enzyme is a therapeutic target for type 2 diabetes and metabolic syndrome. Emodin's ability to ameliorate metabolic disorders was investigated in diet‐induced obese (DIO) mice, highlighting its biological activities and potential therapeutic application in metabolic syndrome management (Ying Feng et al., 2010).
Antileishmanial Activity
Research into the chemistry of naturally occurring compounds led to the synthesis of derivatives from dehydrodieugenol (DHDE), obtaining through oxidative coupling of eugenol. This study reported significant antileishmanial activity of DHDE and its derivatives against Leishmania amazonensis. The findings indicate a promising pathway for developing cost-effective and environmentally friendly antiparasitic treatments (L. C. Rodrigues et al., 2016).
Ovarian Function and Fertility
The hydroxysteroid (17β) dehydrogenase family, specifically the HSD17B12 gene, plays a crucial role in the prostaglandin synthesis pathway, affecting ovarian function and fertility. Research demonstrated that haploinsufficiency of the HSD17B12 gene in female mice led to subfertility, underlining the enzyme's importance in female reproductive health. This study provides insights into the metabolic pathways influencing fertility and the potential for targeted therapeutic interventions (Heidi Kemiläinen et al., 2016).
Cancer Research and Therapeutics
In cancer research, the antiproliferative activity of compounds derived from Gaylussacia brasiliensis was studied, leading to the isolation of 2β, 3β-dihydroxy-urs-12-ene-28-oic acid. This compound demonstrated selective activity against kidney and breast cancer cell lines, providing a foundation for further investigation into natural products as sources for cancer therapeutics (R. Rodrigues et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of Dihydroxy-MEID is the enzyme dihydroxy-acid dehydratase (DHAD) . DHAD is the third enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway . It relies on an Fe-S cluster for catalytic activity .
Mode of Action
Dihydroxy-MEID interacts with DHAD, affecting its function. DGLA is converted to dihydroxyeicosadienoic acid through the action of CYP-EH (CYP, cytochrome P450; EH, epoxide hydrolase), representing a new class of lipid metabolites that induce neurodegeneration via ferroptosis .
Biochemical Pathways
Dihydroxy-MEID affects the BCAA biosynthesis pathway, specifically the conversion of DGLA to dihydroxyeicosadienoic acid . This conversion is a key step in the induction of neurodegeneration via ferroptosis .
Result of Action
The action of Dihydroxy-MEID leads to the induction of ferroptosis-mediated neurodegeneration . This process involves the accumulation of lipid peroxides, leading to cell death .
Propiedades
IUPAC Name |
(3aR,4R,5S,6R,7S,7aS)-5,6-dihydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-10-8(13)2-3(9(10)14)7-5(12)4(11)6(2)15-7/h2-7,11-12H,1H3/t2-,3+,4+,5-,6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSIZGNNWSXURV-GIDHVPLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(C1=O)C3C(C(C2O3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@H]2[C@H](C1=O)[C@H]3[C@@H]([C@@H]([C@@H]2O3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
